molecular formula C10H13NO3 B3257115 2-Butoxy-nicotinic acid CAS No. 28355-23-9

2-Butoxy-nicotinic acid

Cat. No. B3257115
CAS RN: 28355-23-9
M. Wt: 195.21 g/mol
InChI Key: FKIQXAJOJKMRJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butoxy-nicotinic acid is a compound that can be inferred from the combination of two known compounds: Nicotinic acid and Butoxyacetic acid. Nicotinic acid, also known as Niacin, is an organic compound and a vitamer of vitamin B3, an essential human nutrient . Butoxyacetic acid is an aliphatic organic chemical, a liquid with the formula C6H12O3 .

Mechanism of Action

Target of Action

2-Butoxy-nicotinic acid, like its parent compound nicotinic acid (also known as niacin or vitamin B3), primarily targets the nicotinamide coenzymes . These coenzymes play a crucial role in metabolism, acting as electron donors or acceptors in redox reactions catalyzed by various enzymes .

Mode of Action

The interaction of this compound with its targets involves the formation of nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP) . These compounds, along with their reduced forms NADH and NADPH, participate in many vital redox reactions .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving redox metabolism and NAD-dependent pathways . The compound’s role as a precursor to nicotinamide coenzymes means it is integral to these pathways .

Pharmacokinetics

For instance, the pharmacokinetics of nicotinic acid are known to be influenced by factors such as dosing changes, food administration, management of drug interactions, and adherence through directly observed therapy .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of nicotinic acid. These include antilipolytic, vasodilatory, and neuroprotective functions . The compound’s role in redox reactions and NAD-dependent pathways also suggests it plays a vital role in maintaining efficient cellular function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, studies on nicotine biosynthesis in tobacco have shown that environmental stresses, including high temperature, flooding, and salt stress, can impact nicotine accumulation . Similar factors could potentially influence the action of this compound.

properties

IUPAC Name

2-butoxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-2-3-7-14-9-8(10(12)13)5-4-6-11-9/h4-6H,2-3,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIQXAJOJKMRJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-Chloronicotinic acid (10.0 g, 63.5 mmol) was added to a solution of sodium (3 g, 130 mmol) in butanol (100 ml) at 80° C., and the resulting mixture heated under reflux for 4 hours. The reaction was allowed to cool, and partitioned between EtOAc and 2M HCl (to give pH 3-4), and the layers separated. The organic phase was washed with brine, concentrated under reduced pressure, redissolved in EtOAc, dried (MgSO4), filtered and evaporated under reduced pressure, to give the desired product as a solid (11.9 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Sodium (3.0 g, 130 mmol) was added to n-butanol (100 mL), and the mixture warmed to 80° C. until a solution was obtained, and then 2-chloro-nicotinic acid (10.0 g, 63.4 mmol) added, and the reaction heated under reflux for 4 hours. The cooled mixture (which solidified on cooling) was crushed and then partitioned between ethyl acetate and aqueous hydrochloric acid (sufficient to achieve pH 4), and the layers separated. The organic phase was washed with brine, and evaporated under reduced pressure. The residue was redissolved in ethyl acetate, dried (MgSO4) and re-evaporated to give the title compound as a solid (11.9 g, 96%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Butoxy-nicotinic acid
Reactant of Route 2
Reactant of Route 2
2-Butoxy-nicotinic acid
Reactant of Route 3
Reactant of Route 3
2-Butoxy-nicotinic acid
Reactant of Route 4
Reactant of Route 4
2-Butoxy-nicotinic acid
Reactant of Route 5
Reactant of Route 5
2-Butoxy-nicotinic acid
Reactant of Route 6
Reactant of Route 6
2-Butoxy-nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.